molecular formula C19H31NO10 B608848 Mal-PEG6-Acid CAS No. 518044-42-3

Mal-PEG6-Acid

Cat. No. B608848
M. Wt: 433.45
InChI Key: PSTLZOHJZGESFU-UHFFFAOYSA-N
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Description

Mal-PEG6-Acid is a PEG-based PROTAC linker . It contains a maleimide group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .


Synthesis Analysis

Mal-PEG6-Acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular weight of Mal-PEG6-Acid is 433.45 and its formula is C19H31NO10 . It appears as a liquid that is colorless to light yellow .


Chemical Reactions Analysis

The maleimide group in Mal-PEG6-Acid will react with a thiol group to form a covalent bond .


Physical And Chemical Properties Analysis

Mal-PEG6-Acid is a liquid that is colorless to light yellow . It has a molecular weight of 433.45 and a formula of C19H31NO10 . It is soluble in DMSO .

Scientific Research Applications

1. Enhancing Drug Circulation Half-Life

Mal-PEG6-Acid (specifically Mal-Tα1) is used for site-specific PEGylation, significantly increasing the circulation half-life of pharmaceuticals like Thymosin alpha 1 (Tα1). This strategy has shown enhanced immunoactivity and stability compared to other methods, making it a promising approach for extending drug efficacy (Peng et al., 2019).

2. SDS-PAGE Analysis of PEG-Maleimide Modified Protein

Mal-PEG6-Acid is crucial in the SDS-PAGE analysis of PEG-maleimide modified proteins. Despite its general stability, this study reveals unexpected degradation of the PEG chain, offering insights into the handling and analysis of PEG-maleimide conjugates (Zhang et al., 2015).

3. Targeted Drug Delivery in Cancer Therapy

Mal-PEG6-Acid, in the form of multifunctional Biotin-PEG-b-PLL(Mal)-peptide-DOX polymeric micelles, is employed for targeted cancer therapy. It enhances the uptake of anticancer drugs by cancer cells and triggers drug release in response to specific cancer cell conditions, thereby increasing treatment efficacy (Chen et al., 2015).

4. Quantitative Analysis in PEGylation Reactions

mPEG-maleimide, a derivative used for PEGylation in drug delivery, can be quantitatively analyzed using a spectrophotometric biphasic assay. This method overcomes challenges in measuring mPEG-mal in aqueous environments and is pivotal in ensuring the accuracy of PEGylation processes (Nanda et al., 2016).

5. Synthesis for Photodynamic Therapy (PDT)

Mal-PEG6-Acid is utilized in synthesizing nanohybrids for Photodynamic Therapy (PDT), targeting cancer cells with enhanced efficiency. These nanohybrids exhibit both magnetic and plasmonic properties, making them suitable for multiple biomedical applications (Gonçalves et al., 2018).

6. Chromatographic Analysis of PEGylation Impurities

Mal-PEG6-Acid is essential in the chromatographic analysis of mono-mal-PEG and bis-mal-PEG, especially in assessing the quality of PEGylation raw materials. This study highlights the complexity of distinguishing between these two compounds and the importance of accurate detection methods in PEGylation (Tang et al., 2012).

Safety And Hazards

While specific safety and hazard information for Mal-PEG6-Acid is not available, general precautions should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Mal-PEG6-Acid, as a PEG-based PROTAC linker, has potential for use in the synthesis of PROTACs . PROTACs have shown promise in clinical progress and future directions include determining whether this approach can actually break through the degradation of undruggable targets .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO10/c21-17-1-2-18(22)20(17)4-6-26-8-10-28-12-14-30-16-15-29-13-11-27-9-7-25-5-3-19(23)24/h1-2H,3-16H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSTLZOHJZGESFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301130465
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG6-Acid

CAS RN

518044-42-3
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518044-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 21-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301130465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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